N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorinated phenyl group, a nitrophenyl group, and an imidazo[2,1-b]thiazole group. These groups could potentially give the compound unique chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorinated phenyl group could be introduced using a fluorination reaction, while the nitrophenyl group could be added using a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorinated phenyl and nitrophenyl groups are aromatic, meaning they have a ring structure with alternating single and double bonds. The imidazo[2,1-b]thiazole group is a heterocyclic compound, meaning it contains a ring structure made up of both carbon and other elements .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the fluorinated phenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The nitro group could potentially be reduced to an amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of fluorine atoms could make the compound more lipophilic, potentially affecting its solubility and reactivity .Scientific Research Applications
Synthetic Methodologies
The development of new synthetic routes for related compounds, such as temozolomide, reveals the chemical versatility and potential for creating various therapeutic agents. A study highlighted a new synthesis route for temozolomide, an antitumor drug, showcasing the relevance of imidazo[2,1-b]thiazole derivatives in medicinal chemistry (Wang et al., 1997).
Biological Activities
Several derivatives of imidazo[2,1-b]thiazole have been synthesized and tested for their biological activities, indicating their potential as antimicrobial and anticancer agents. For instance, novel substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated significant antibacterial and antifungal activities (Chandrakantha et al., 2014). Furthermore, new series of imidazo[2,1-b]thiazole were synthesized and showed cytotoxic activity against colon cancer and melanoma cell lines, highlighting their anticancer profile (Abdel‐Maksoud et al., 2019).
Material Science Applications
The use of fluoroform as a source of difluorocarbene for the synthesis of N-CF2H heterocycles, including imidazo[2,1-b]thiazole derivatives, underscores the role of these compounds in material science, particularly for introducing fluorinated groups into heterocycles, enhancing their properties for various applications (Thomoson et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as reverse transcriptase enzymes , and have shown promising results in inhibiting the growth of certain cancer cell lines .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s worth noting that similar compounds have been found to induce cell death via the mitochondrial apoptotic pathway .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the bioavailability of the compound.
Result of Action
Similar compounds have shown antiproliferative action against certain cancer cell lines . For instance, a benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .
Action Environment
The solubility of the compound in various solvents could potentially influence its action and stability .
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4O3S/c1-10-17(18(29)25-12-5-6-15(21)14(8-12)20(22,23)24)32-19-26-16(9-27(10)19)11-3-2-4-13(7-11)28(30)31/h2-9H,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFPAEBBQMGKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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